(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride (3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC9346613
InChI: InChI=1S/C10H14ClNO2.ClH/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2;/h4-5H,3,6,12H2,1-2H3;1H
SMILES:
Molecular Formula: C10H15Cl2NO2
Molecular Weight: 252.13 g/mol

(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC9346613

Molecular Formula: C10H15Cl2NO2

Molecular Weight: 252.13 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine hydrochloride -

Specification

Molecular Formula C10H15Cl2NO2
Molecular Weight 252.13 g/mol
IUPAC Name (3-chloro-5-ethoxy-4-methoxyphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H14ClNO2.ClH/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2;/h4-5H,3,6,12H2,1-2H3;1H
Standard InChI Key OLZATNHTEQIVLO-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C(=CC(=C1)CN)Cl)OC.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a phenyl ring substituted with chlorine at position 3, ethoxy (-OCH2_2CH3_3) at position 5, and methoxy (-OCH3_3) at position 4, with a methanamine (-CH2_2NH2_2) group at position 1. The hydrochloride salt form enhances solubility in polar solvents, a critical factor in its handling and application . The SMILES notation NCC1=CC(OCC)=C(OC)C(Cl)=C1.[H]Cl explicitly defines its connectivity and stereoelectronic configuration .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H15Cl2NO2\text{C}_{10}\text{H}_{15}\text{Cl}_2\text{NO}_2
Molecular Weight252.14 g/mol
Purity97%
SMILESNCC1=CC(OCC)=C(OC)C(Cl)=C1.[H]Cl
Storage ConditionsCool, dry environment

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, the structure suggests a multi-step pathway involving:

  • Etherification: Introduction of ethoxy and methoxy groups via nucleophilic substitution on a dihalogenated phenol precursor.

  • Chlorination: Electrophilic aromatic substitution to install the chlorine atom at position 3.

  • Amination: Reductive amination or Gabriel synthesis to attach the methanamine group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Challenges include regioselectivity during chlorination and minimizing side reactions during amination. Computational modeling could optimize reaction conditions, though no public studies confirm this .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s amine and aryl chloride motifs are hallmarks of kinase inhibitors and neurotransmitter analogs. For example, similar structures are found in preclinical candidates targeting serotonin receptors . Its ethoxy group may enhance blood-brain barrier permeability, though specific biological data remain unpublished .

Material Science

The aromatic chloride could serve as a crosslinking agent in polymer chemistry, though industrial use is unverified. Supplier catalogs list it under "pharmaceutical research," suggesting prioritized applications in drug discovery .

Precautionary CodeGuidance
P261Avoid breathing dust/fume
P264Wash hands thoroughly after handling
P280Wear protective gloves/eye protection

Future Directions and Research Gaps

Unexplored Bioactivity

Despite structural similarities to bioactive amines, no peer-reviewed studies validate its pharmacological properties. In vitro screening against cancer cell lines or microbial targets could reveal therapeutic potential.

Process Optimization

Green chemistry approaches (e.g., catalytic chlorination, solvent-free amination) might improve synthetic efficiency and sustainability. Public-private partnerships could accelerate method development.

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